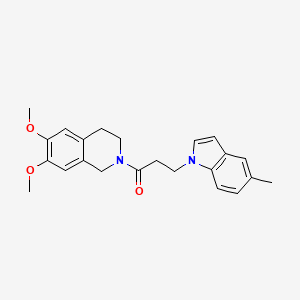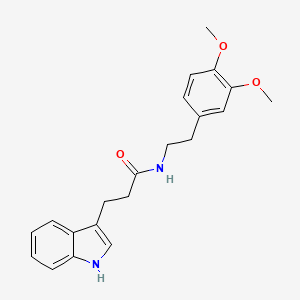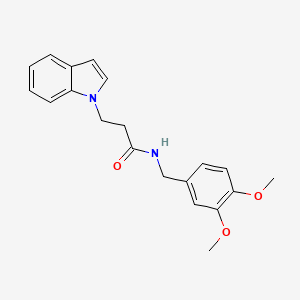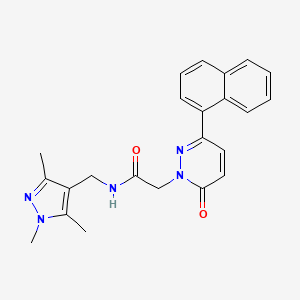![molecular formula C24H23N3O3S B14955293 (5Z)-2-(4-butoxyphenyl)-5-[3-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955293.png)
(5Z)-2-(4-butoxyphenyl)-5-[3-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound characterized by its unique triazolo-thiazolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo-thiazolone structure, followed by the introduction of the butoxyphenyl and propenyloxyphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound may be studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylic acid
Comparison: Compared to similar compounds, (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique triazolo-thiazolone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H23N3O3S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(5Z)-2-(4-butoxyphenyl)-5-[(3-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O3S/c1-3-5-14-30-19-11-9-18(10-12-19)22-25-24-27(26-22)23(28)21(31-24)16-17-7-6-8-20(15-17)29-13-4-2/h4,6-12,15-16H,2-3,5,13-14H2,1H3/b21-16- |
InChI-Schlüssel |
WFWDWGLSIRLRNM-PGMHBOJBSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OCC=C)/SC3=N2 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OCC=C)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955211.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl benzoate](/img/structure/B14955215.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(4-phenylbutan-2-yl)cyclohexanecarboxamide](/img/structure/B14955216.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B14955248.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[3-(2-furyl)propyl]acetamide](/img/structure/B14955256.png)
![methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14955262.png)


![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14955273.png)
![1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955275.png)

